2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride
Overview
Description
2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a 3-chloro-4-fluorophenylmethyl group and a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Scientific Research Applications
2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-fluorobenzyl chloride and 2-methylpyrrolidine.
Reaction: The 3-chloro-4-fluorobenzyl chloride is reacted with 2-methylpyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Formation of Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in different applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine
- 2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrobromide
- 2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine sulfate
Uniqueness
2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups on the phenyl ring enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN.ClH/c1-12(5-2-6-15-12)8-9-3-4-11(14)10(13)7-9;/h3-4,7,15H,2,5-6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHGOCVLAKIRNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=C(C=C2)F)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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